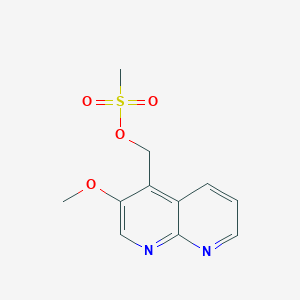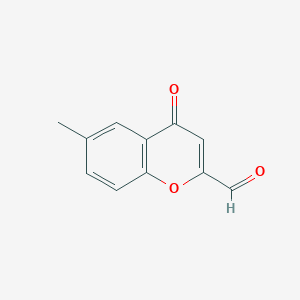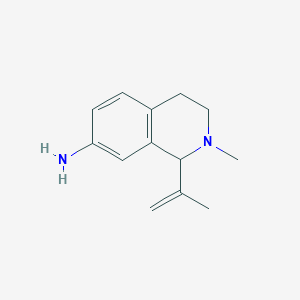![molecular formula C13H18ClNO B13872863 [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is an organic compound that features a chlorinated phenyl ring substituted with a methylpiperidinyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol typically involves the chlorination of a phenyl ring followed by the introduction of a piperidinyl group and a hydroxymethyl group. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid.
Reduction: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and piperidinyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperidinyl group.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, or solubility to the materials.
Mécanisme D'action
The mechanism of action of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The chlorinated phenyl ring and piperidinyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid:
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]amine: Features an amine group, leading to different interactions with biological targets.
Uniqueness
The presence of both a chlorinated phenyl ring and a piperidinyl group in [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol makes it unique compared to other similar compounds. The hydroxymethyl group adds further versatility, allowing for additional chemical modifications and interactions.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
[2-chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-6-15(7-5-10)12-2-3-13(14)11(8-12)9-16/h2-3,8,10,16H,4-7,9H2,1H3 |
Clé InChI |
PDAVQUBFICWSIM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC(=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
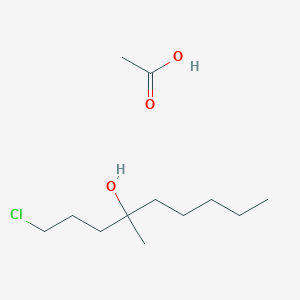
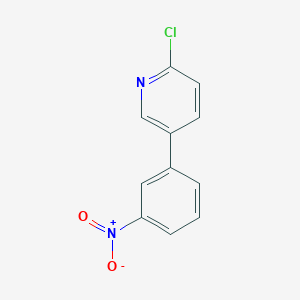
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
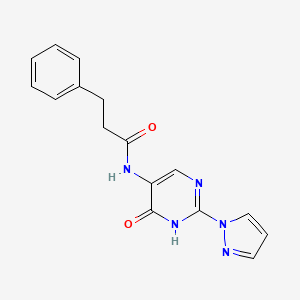
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
